2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with nitro and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrophenol with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The oxazine ring can be oxidized under strong oxidative conditions, leading to ring-opening reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2,2-Dimethyl-5-amino-2H-benzo[b][1,4]oxazin-3(4H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ring-opened products with carboxylic acid or aldehyde functionalities.
Scientific Research Applications
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the nitro group, leading to different reactivity and applications.
5-Nitro-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the dimethyl substituents, affecting its steric properties and reactivity.
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one: Contains a sulfur atom instead of oxygen in the ring, leading to different chemical properties.
Uniqueness
2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to the presence of both nitro and dimethyl substituents, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-5-nitro-4H-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-10(2)9(13)11-8-6(12(14)15)4-3-5-7(8)16-10/h3-5H,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDFLNCVEDQAFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(C=CC=C2O1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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